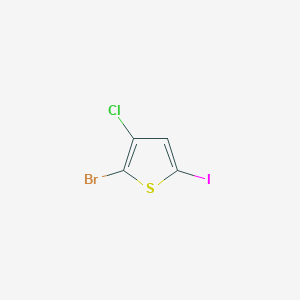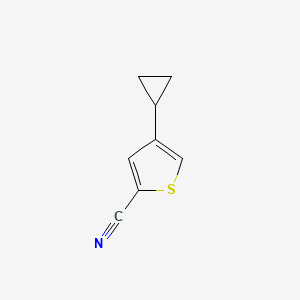
4-(シクロプロピル)チオフェン-2-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopropyl)thiophene-2-carbonitrile: is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a cyclopropyl group attached to the fourth position of the thiophene ring and a cyano group at the second position. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
科学的研究の応用
Chemistry: 4-(Cyclopropyl)thiophene-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, thiophene derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Thiophene derivatives have shown promise as therapeutic agents due to their ability to interact with various biological targets.
Industry: In the industrial sector, 4-(Cyclopropyl)thiophene-2-carbonitrile is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
作用機序
Target of Action
Thiophene derivatives have been known to exhibit a variety of biological effects . For instance, some thiophene-based compounds have shown anti-inflammatory and anticancer properties .
Mode of Action
Thiophene derivatives have been used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Thiophene derivatives have been known to be involved in various biochemical reactions .
Result of Action
Thiophene derivatives have been known to exhibit a variety of biological effects .
生化学分析
Biochemical Properties
4-(Cyclopropyl)thiophene-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiophene derivatives, including 4-(Cyclopropyl)thiophene-2-carbonitrile, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or proteins, altering their conformation and activity.
Cellular Effects
4-(Cyclopropyl)thiophene-2-carbonitrile affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . Additionally, 4-(Cyclopropyl)thiophene-2-carbonitrile may impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of 4-(Cyclopropyl)thiophene-2-carbonitrile involves its interaction with biomolecules at the molecular level. This compound can bind to enzymes, inhibiting or activating their activity. For instance, thiophene derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression . Additionally, 4-(Cyclopropyl)thiophene-2-carbonitrile can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Cyclopropyl)thiophene-2-carbonitrile can change over time. This compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to changes in their biological activity . Long-term exposure to 4-(Cyclopropyl)thiophene-2-carbonitrile may result in alterations in cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(Cyclopropyl)thiophene-2-carbonitrile vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where the biological activity of 4-(Cyclopropyl)thiophene-2-carbonitrile changes significantly at specific dosage levels.
Metabolic Pathways
4-(Cyclopropyl)thiophene-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, thiophene derivatives can modulate the activity of enzymes involved in the metabolism of lipids, carbohydrates, and nucleic acids . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Cyclopropyl)thiophene-2-carbonitrile within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, thiophene derivatives may be transported into cells via specific transporters, where they can exert their biological effects.
Subcellular Localization
4-(Cyclopropyl)thiophene-2-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, thiophene derivatives may localize to the nucleus, where they can interact with DNA or transcription factors, influencing gene expression.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropyl)thiophene-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide. Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of 4-(Cyclopropyl)thiophene-2-carbonitrile may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
化学反応の分析
Types of Reactions: 4-(Cyclopropyl)thiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
類似化合物との比較
Thiophene-2-carbonitrile: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
2-Thiophenecarbonitrile: Similar structure but without substitution at the fourth position, leading to different reactivity patterns.
Uniqueness: 4-(Cyclopropyl)thiophene-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects. This uniqueness makes it valuable in specific applications where these properties are advantageous .
特性
IUPAC Name |
4-cyclopropylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-4-8-3-7(5-10-8)6-1-2-6/h3,5-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBXVDDLCDSWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
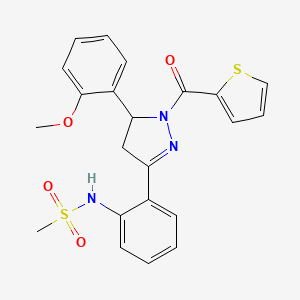
![4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2538285.png)
![4-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B2538288.png)
![N-(2,5-difluorophenyl)-2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2538289.png)
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
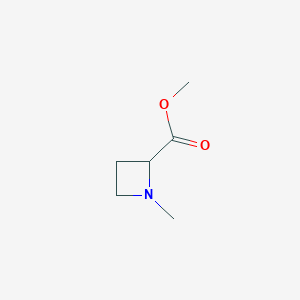
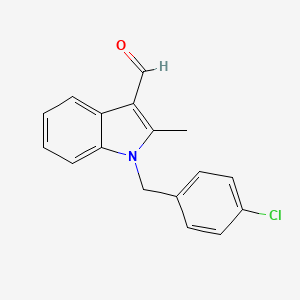
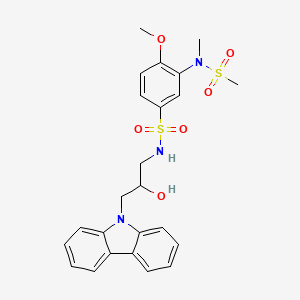
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)

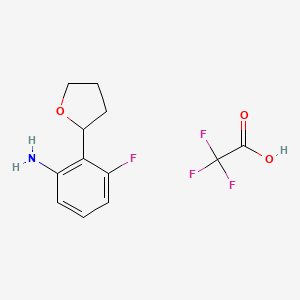
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)
